Belnacasan

Description

VX-765 is the orally available prodrug of a potent and selective competitive inhibitor of ICE/caspase-1 (VRT-043198). VX-765 is currently under clinical development for the treatment of inflammatory and autoimmune conditions, as it blocks the hypersensitive response to an inflammatory stimulus.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

a NSAID

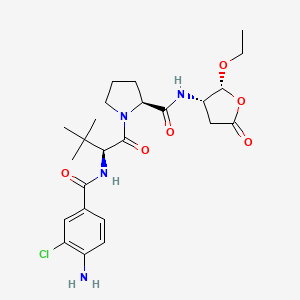

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31)/t16-,17-,19+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDDOCKBXFJEJB-MOKWFATOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017651 | |

| Record name | N-(4-Amino-3-chlorobenzoyl)-3-methyl-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273404-37-8, 851091-96-8 | |

| Record name | VX 765 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273404-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belnacasan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273404378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VX765 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851091968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Amino-3-chlorobenzoyl)-3-methyl-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-((S)-2-(4-amino-3-chlorobenzamido)-3,3-dimethylbutanoyl)-N-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)pyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BELNACASAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OLE78529 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Belnacasan (VX-765)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Belnacasan (VX-765) is an orally bioavailable prodrug that has been investigated for its therapeutic potential in a range of inflammatory conditions.[1] Developed by Vertex Pharmaceuticals, this compound is rapidly converted in the body to its active metabolite, VRT-043198. This active form is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory cascade.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its function.

Pharmacodynamics and Molecular Mechanism

This compound's therapeutic effects are mediated by its active metabolite, VRT-043198, which acts as a potent, selective, and competitive inhibitor of caspase-1.[1]

Target: Caspase-1

Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response. It is a critical component of multiprotein complexes called inflammasomes. Upon activation by various stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), pro-caspase-1 is cleaved to its active form.

Molecular Interaction

VRT-043198 inhibits caspase-1 through the covalent modification of the catalytic cysteine residue within the enzyme's active site. This interaction blocks the enzymatic activity of caspase-1, preventing it from processing its downstream substrates.

Signaling Pathway Inhibition

The primary consequence of caspase-1 inhibition by VRT-043198 is the blockade of the maturation and secretion of two pro-inflammatory cytokines: interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] These cytokines are synthesized as inactive precursors (pro-IL-1β and pro-IL-18) and require cleavage by caspase-1 for their activation and release. By inhibiting this crucial step, this compound effectively dampens the inflammatory response mediated by these cytokines.

Furthermore, this compound has been shown to inhibit pyroptosis, a form of pro-inflammatory programmed cell death that is dependent on caspase-1.[2] Pyroptosis is characterized by cell swelling, lysis, and the release of inflammatory cellular contents.

The signaling pathway affected by this compound is illustrated in the diagram below:

Quantitative Data

The inhibitory potency and selectivity of this compound's active metabolite, VRT-043198, have been quantified in various assays.

| Parameter | Target Enzyme/Process | Value | Assay Type | Reference |

| Ki | Human Caspase-1 | 0.8 nM | Cell-free enzymatic assay | [3] |

| IC50 | Human Caspase-1 | 0.6 - 1.0 nM | Cell-free enzymatic assay | |

| IC50 | Human Caspase-4 | <10 nM | Cell-free enzymatic assay | |

| IC50 | Human Caspase-5 | <10 nM | Cell-free enzymatic assay | |

| IC50 | Human Caspase-3, 6, 7, 8, 9 | >10,000 nM | Cell-free enzymatic assay | |

| IC50 | LPS-induced IL-1β release (Human PBMCs) | 0.99 ± 0.29 µM | Cellular assay | |

| IC50 | LPS-induced IL-1β release (Human Whole Blood) | 1.10 ± 0.61 µM | Cellular assay |

Experimental Protocols

Caspase-1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified caspase-1.

Workflow:

Methodology:

-

Reagents:

-

Assay Buffer: Typically contains HEPES or PIPES, sucrose, CHAPS, and DTT.

-

Enzyme: Recombinant human caspase-1.

-

Substrate: Fluorogenic peptide substrate such as Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin (Ac-YVAD-AMC).[4]

-

Inhibitor: VRT-043198 dissolved in DMSO.

-

-

Procedure:

-

In a 96-well microplate, add the assay buffer, caspase-1 enzyme, and varying concentrations of VRT-043198.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C.

-

Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by caspase-1 releases the fluorophore (AMC), resulting in a fluorescent signal.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

-

The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

-

LPS-Induced IL-1β Release from Human PBMCs

This cellular assay assesses the ability of this compound to inhibit the production of IL-1β in a more physiologically relevant setting.

Methodology:

-

Cell Culture:

-

Procedure:

-

Plate the PBMCs in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound (VX-765) for a specified time (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) to induce inflammasome activation and IL-1β production.[6][7]

-

Incubate the cells for a defined period (e.g., 18-24 hours).

-

Collect the cell culture supernatants.

-

-

Measurement of IL-1β:

-

Quantify the concentration of IL-1β in the supernatants using a specific enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Plot the IL-1β concentration against the this compound concentration to determine the IC50 value for the inhibition of IL-1β release.

-

Pyroptosis Detection by Lactate Dehydrogenase (LDH) Assay

This assay measures the release of the cytosolic enzyme LDH into the cell culture medium, which is an indicator of cell membrane rupture during pyroptosis.[8][9][10][11][12]

Methodology:

-

Cell Culture and Treatment:

-

Culture macrophages (e.g., bone marrow-derived macrophages or a suitable cell line) in a 96-well plate.

-

Prime the cells with LPS for a few hours to upregulate pro-IL-1β and NLRP3 expression.

-

Treat the cells with various concentrations of this compound.

-

Induce pyroptosis by adding a stimulus such as nigericin or ATP.

-

-

LDH Measurement:

-

After the incubation period, centrifuge the plate to pellet the cells.

-

Carefully transfer a portion of the supernatant to a new plate.

-

Add the LDH assay reagent, which contains a substrate that is converted to a colored product by LDH.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) to quantify the extent of pyroptosis.

-

Determine the inhibitory effect of this compound on pyroptosis.

-

In Vivo Efficacy Models

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model of rheumatoid arthritis to evaluate the anti-inflammatory efficacy of therapeutic agents.[13][14]

Experimental Design:

Methodology:

-

Induction of Arthritis:

-

Immunize susceptible strains of mice (e.g., DBA/1) with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant.

-

Administer a booster immunization with type II collagen in Incomplete Freund's Adjuvant 21 days later.

-

-

Treatment:

-

Administer this compound (e.g., by oral gavage) or a vehicle control daily, starting before or after the onset of clinical signs of arthritis.

-

-

Assessment of Disease Severity:

-

Visually score the paws for signs of inflammation, including erythema, swelling, and joint distortion.

-

Measure paw thickness with calipers.

-

At the end of the study, collect joints for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.

-

Measure serum levels of IL-1β and other inflammatory markers.

-

Conclusion

This compound is a prodrug of a potent and selective caspase-1 inhibitor, VRT-043198. Its mechanism of action is centered on the inhibition of caspase-1, which in turn blocks the production of the key pro-inflammatory cytokines IL-1β and IL-18, and inhibits pyroptotic cell death. This targeted approach has demonstrated efficacy in preclinical models of inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of caspase-1 inhibitors in drug development.

References

- 1. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LPS-induced release of IL-1 beta, IL-6, IL-8, TNF-alpha and sCD14 in whole blood and PBMC from persons with high or low levels of HDL-lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mcb.berkeley.edu [mcb.berkeley.edu]

- 11. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]

- 12. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. clinexprheumatol.org [clinexprheumatol.org]

- 14. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Belnacasan (VX-765): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Belnacasan (VX-765) is a first-in-class, orally bioavailable prodrug developed by Vertex Pharmaceuticals as a selective inhibitor of caspase-1.[1] Upon systemic administration, this compound is rapidly converted to its active metabolite, VRT-043198, a potent inhibitor of caspase-1 and caspase-4.[2][3][4][5] These caspases are critical mediators of inflammation through their role in the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By targeting this pathway, this compound has been investigated for its therapeutic potential in a range of inflammatory and neurological disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction: Targeting the Inflammasome

The innate immune system utilizes intracellular multi-protein complexes known as inflammasomes to detect and respond to a variety of stress signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[6] A key function of inflammasomes is the activation of caspase-1, a cysteine protease that plays a central role in inflammation.[7][8]

Activated caspase-1 is responsible for the proteolytic cleavage of the inactive precursors of IL-1β and IL-18 into their mature, biologically active forms.[6] These cytokines are potent mediators of inflammation, and their dysregulation is implicated in the pathophysiology of numerous autoimmune diseases, inflammatory conditions, and neuroinflammatory disorders.[7][9] Consequently, the inhibition of caspase-1 has emerged as an attractive therapeutic strategy for these conditions.

This compound was designed as a selective and orally administered inhibitor of caspase-1, offering the potential for a novel anti-inflammatory therapy.[1]

Discovery and Mechanism of Action

This compound (VX-765) was developed by Vertex Pharmaceuticals as a prodrug to overcome the poor pharmacokinetic properties of its active metabolite, VRT-043198.[1][10] this compound itself is inactive but is rapidly metabolized by plasma esterases to yield VRT-043198.[5]

VRT-043198 is a potent, selective, and reversible inhibitor of caspase-1.[10] It also demonstrates high affinity for caspase-4, another inflammatory caspase.[2][3] The inhibitory activity of VRT-043198 is attributed to its covalent modification of the catalytic cysteine residue within the active site of these caspases.[4]

The selectivity of VRT-043198 for caspase-1 and caspase-4 over other caspases, such as those involved in apoptosis (e.g., caspase-3, -6, -7, -8, and -9), is a key feature of its design, aiming to minimize off-target effects.[11]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound (VX-765).

Quantitative Data

In Vitro Activity

The inhibitory potency of this compound's active metabolite, VRT-043198, against caspase-1 and caspase-4 has been quantified in various assays. Similarly, the functional consequence of this inhibition, the reduction of IL-1β release, has been measured.

| Target/Process | Parameter | Value | Reference(s) |

| Enzyme Inhibition | |||

| Caspase-1 | Ki | 0.8 nM | [2][3] |

| Caspase-4 | Ki | <0.6 nM | [2][3] |

| Cellular Activity | |||

| LPS-induced IL-1β release (Human PBMCs) | IC50 | 0.67 µM | [2] |

| LPS-induced IL-1β release (Human Whole Blood) | IC50 | 1.9 µM | [2] |

Preclinical Efficacy

This compound has demonstrated efficacy in various animal models of inflammatory diseases and epilepsy.

| Animal Model | Species | Dosing Regimen | Key Findings | Reference(s) |

| Collagen-Induced Arthritis (CIA) | Mouse (DBA/1) | 100 mg/kg, i.p., twice daily | Significantly reduced joint clinical scores, suppressed bone marrow edema and synovitis, prevented bone erosion, and decreased serum cytokine levels. | [12] |

| Kainic Acid-Induced Seizures | Mouse | 50-200 mg/kg | Dose-dependently reduced the number and duration of acute seizures and delayed seizure onset. | [13] |

| Myocardial Ischemia/Reperfusion | Rat | 32 mg/kg, i.v. bolus | Significantly decreased infarct size. | [14] |

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay

Objective: To determine the inhibitory activity of a compound against purified caspase-1.

Materials:

-

Recombinant human caspase-1

-

Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate like Ac-YVAD-AFC)

-

Assay buffer (e.g., 10 mM Tris, pH 7.5, 0.1% (w/v) CHAPS, 1 mM DTT, 5% (v/v) DMSO)

-

Test compound (e.g., VRT-043198)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Serially dilute the test compound in assay buffer to the desired concentrations.

-

In a 96-well plate, add the diluted test compound to the appropriate wells. Include wells for a vehicle control (DMSO) and a positive control inhibitor.

-

Add recombinant human caspase-1 to all wells except for the blank (substrate only).

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the caspase-1 substrate to all wells.

-

Immediately begin monitoring the change in absorbance (for pNA substrates) or fluorescence (for AFC substrates) over time using a microplate reader at the appropriate wavelength.

-

Calculate the rate of substrate hydrolysis for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

LPS-Induced IL-1β Release from Human PBMCs

Objective: To measure the effect of a compound on the release of IL-1β from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

LPS from E. coli

-

Test compound (e.g., this compound)

-

24-well tissue culture plates

-

Human IL-1β ELISA kit

-

Incubator (37°C, 5% CO2)

Procedure:

-

Isolate human PBMCs from fresh whole blood.

-

Resuspend the PBMCs in complete RPMI-1640 medium and count the cells.

-

Seed the PBMCs in a 24-well plate at a density of 1 x 106 cells/well.

-

Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 30-60 minutes at 37°C.

-

Stimulate the cells with LPS (e.g., 1 µg/mL final concentration). Include an unstimulated control.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate to pellet the cells.

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of IL-1β release for each concentration of the test compound and determine the IC50 value.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

Objective: To evaluate the efficacy of a test compound in a mouse model of rheumatoid arthritis.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Test compound (e.g., this compound)

-

Calipers for measuring paw thickness

-

Clinical scoring system for arthritis severity

Procedure:

-

Immunization (Day 0):

-

Prepare an emulsion of bovine type II collagen in CFA.

-

Inject each mouse intradermally at the base of the tail with 100 µL of the emulsion.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of bovine type II collagen in IFA.

-

Inject each mouse intradermally at a different site near the base of the tail with 100 µL of the emulsion.

-

-

Treatment:

-

Begin administration of the test compound or vehicle at a predetermined time point (e.g., from the day of the booster immunization). The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency will depend on the compound's properties.

-

-

Assessment of Arthritis:

-

Starting from day 21, monitor the mice daily for the onset and severity of arthritis.

-

Score each paw based on a clinical scoring system (e.g., 0 = no swelling, 1 = swelling of one digit, 2 = swelling of multiple digits, 3 = swelling of the entire paw). The total score per mouse is the sum of the scores for all four paws.

-

Measure paw thickness using calipers.

-

-

Data Analysis:

-

Compare the mean arthritis scores and paw thickness between the treatment and vehicle control groups over time.

-

At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage destruction, and bone erosion.

-

Kainic Acid-Induced Seizures in Mice

Objective: To assess the anticonvulsant activity of a test compound in a model of temporal lobe epilepsy.

Materials:

-

Male mice (e.g., C57BL/6)

-

Kainic acid

-

Test compound (e.g., this compound)

-

Behavioral observation setup (e.g., video recording)

-

Racine scale for seizure scoring

Procedure:

-

Treatment:

-

Administer the test compound or vehicle to the mice at a specified time before the induction of seizures.

-

-

Seizure Induction:

-

Inject the mice with a convulsive dose of kainic acid (e.g., 20-30 mg/kg, intraperitoneally).

-

-

Behavioral Observation:

-

Immediately after kainic acid injection, observe the mice continuously for a defined period (e.g., 2 hours).

-

Score the seizure severity at regular intervals using the Racine scale (e.g., Stage 1: mouth and facial movements; Stage 2: head nodding; Stage 3: forelimb clonus; Stage 4: rearing with forelimb clonus; Stage 5: rearing and falling with loss of posture).

-

-

Data Analysis:

-

Record the latency to the first seizure, the number of seizures, the duration of seizures, and the maximum seizure stage reached for each mouse.

-

Compare these parameters between the treatment and vehicle control groups.

-

Clinical Development

This compound has been evaluated in Phase 2 clinical trials for the treatment of psoriasis and epilepsy.[13][15]

Psoriasis

A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and tolerability of this compound in subjects with chronic plaque psoriasis (NCT00205465). While the trial was completed, detailed quantitative efficacy data, such as the Psoriasis Area and Severity Index (PASI) scores, have not been made publicly available.

Epilepsy

A Phase 2a, randomized, double-blind, placebo-controlled study (NCT01048255) evaluated the safety, tolerability, and clinical activity of this compound as an adjunctive treatment in patients with treatment-resistant partial epilepsy.[13]

| Epilepsy Phase 2a Trial (NCT01048255) | |

| Number of Patients | 60 |

| Treatment Groups | This compound (900 mg three times daily) or Placebo |

| Primary Endpoint | Safety and Tolerability |

| Key Findings | This compound was generally well-tolerated with a safety profile similar to placebo. The study provided support for further investigation in a larger and longer-duration trial. |

A subsequent Phase 2b study in treatment-resistant partial epilepsy (NCT01501383) was initiated but was later terminated for administrative reasons.[16]

Conclusion

This compound (VX-765) represents a significant effort in the development of targeted anti-inflammatory therapies through the inhibition of caspase-1. As a prodrug of the potent inhibitor VRT-043198, it demonstrated promising activity in a range of preclinical models of inflammatory and neurological diseases. While its clinical development for psoriasis and epilepsy did not lead to regulatory approval, the scientific knowledge gained from the this compound program has been invaluable for understanding the role of the inflammasome and caspase-1 in human disease. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working on novel therapies targeting inflammatory pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy this compound (VX 765) from Supplier InvivoChem [invivochem.com]

- 4. invivogen.com [invivogen.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inflammasome - Wikipedia [en.wikipedia.org]

- 7. Regulation and function of the caspase-1 in an inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase‐1 as a multifunctional inflammatory mediator: noncytokine maturation roles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. axonmedchem.com [axonmedchem.com]

- 12. clinexprheumatol.org [clinexprheumatol.org]

- 13. alzdiscovery.org [alzdiscovery.org]

- 14. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medkoo.com [medkoo.com]

- 16. go.drugbank.com [go.drugbank.com]

Belnacasan and Inflammasome Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Belnacasan (VX-765), a potent and selective inhibitor of caspase-1, and its role in the modulation of inflammasome activation. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the critical signaling pathways and experimental workflows.

Introduction to this compound and the Inflammasome

The inflammasome is a multi-protein complex that plays a critical role in the innate immune system by initiating inflammatory responses.[1][2] Upon activation by various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the inflammasome complex assembles, leading to the activation of caspase-1.[1][3] Activated caspase-1 is a cysteine protease responsible for the cleavage of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms.[4][5][6] It also cleaves gasdermin D (GSDMD), inducing a pro-inflammatory form of programmed cell death known as pyroptosis.[4][6][7]

This compound (VX-765) is an orally available prodrug that is rapidly converted in the body to its active metabolite, VRT-043198.[8][9][10][11] VRT-043198 is a potent and selective, reversible inhibitor of caspase-1.[1][8][11] By targeting caspase-1, this compound effectively blocks the maturation and release of IL-1β and IL-18, thereby attenuating the inflammatory response.[4][6][10] This mechanism of action makes this compound a subject of interest for the treatment of various inflammatory and autoimmune diseases.[4][9]

Quantitative Data: this compound Inhibition Profile

The inhibitory activity of this compound's active form, VRT-043198, against caspase-1 and its selectivity over other caspases have been quantified in various studies.

| Target | Inhibitor | IC50 / Ki Value | Assay Conditions | Reference |

| Caspase-1 | VRT-043198 | Ki = 0.8 nM | Cell-free assay | [12] |

| Caspase-1 | VRT-043198 | IC50 = 0.204 nM | Purified enzyme | [5] |

| Caspase-1 | VRT-043198 | IC50 = 530 nM | Cell-based assay | [13] |

| Caspase-4 | VRT-043198 | Ki < 0.6 nM | Cell-free assay | [10] |

| Caspase-4 | VRT-043198 | IC50 = 14.5 nM | Purified enzyme | [5] |

| Caspase-5 | VRT-043198 | IC50 = 10.6 nM | Purified enzyme | [8] |

| Caspase-8 | VRT-043198 | IC50 = 1 µM | Cell-based assay | [13][14] |

| Caspase-9 | VRT-043198 | IC50 = 4 µM | Cell-based assay | [13] |

| Caspase-10 | VRT-043198 | IC50 = 42 µM | Cell-based assay | [13] |

| Biological Effect | System | Inhibitor | IC50 Value | Reference |

| IL-1β Release | Human PBMCs | VRT-043198 | 0.67 µM | [12] |

| IL-1β Release | Human Whole Blood | VRT-043198 | 1.9 µM | [12] |

Experimental Protocols

This section outlines detailed methodologies for key experiments used to study inflammasome activation and the effects of this compound.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the induction of the NLRP3 inflammasome in macrophages and the assessment of inhibition by this compound.[15][16][17]

Materials:

-

Murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound (VX-765)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-buffered saline (PBS)

-

ELISA kit for IL-1β

-

Reagents for Western blotting (lysis buffer, antibodies against caspase-1 p20, IL-1β, and a loading control like β-actin)

Procedure:

-

Cell Seeding: Seed BMDMs or PBMCs in a 24-well plate at a density of 0.5-1 x 10^6 cells/well and allow them to adhere overnight.

-

Priming (Signal 1): Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours in serum-free medium.[15][16] This step upregulates the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (or vehicle control, typically DMSO) for 30-60 minutes.[12]

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.[15][16]

-

Sample Collection:

-

Supernatant: Carefully collect the cell culture supernatant for cytokine analysis by ELISA and for detection of secreted proteins by Western blot.

-

Cell Lysate: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for Western blot analysis of intracellular proteins.

-

-

Analysis:

-

ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[18]

-

Western Blot: Analyze the cell lysates and precipitated supernatant proteins by SDS-PAGE and Western blotting to detect the cleaved (active) form of caspase-1 (p20 subunit) and mature IL-1β.[18][19]

-

Caspase-1 Activity Assay

This protocol measures the enzymatic activity of caspase-1 directly.

Materials:

-

Cell lysates or purified recombinant caspase-1

-

This compound (VX-765) or its active form VRT-043198

-

Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC or Ac-WEHD-AMC)

-

Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

-

Microplate reader with fluorescence capabilities

Procedure:

-

Inhibitor Incubation: In a 96-well plate, incubate the cell lysate or purified caspase-1 with various concentrations of this compound/VRT-043198 or vehicle control for 15-30 minutes at 37°C.

-

Substrate Addition: Add the caspase-1 fluorogenic substrate to each well.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) every 1-2 minutes for at least 30 minutes.

-

Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve). Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound and inflammasome activation.

Canonical Inflammasome Activation Pathway

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

Caption: A typical experimental workflow to evaluate the inhibitory effect of this compound on inflammasome activation.

Mechanism of Action of this compound

References

- 1. Therapeutic modulation of inflammasome pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutics Targeting the Inflammasome After Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. VX765, a Specific Caspase-1 Inhibitor, Alleviates Lung Ischemia Reperfusion Injury by Suppressing Endothelial Pyroptosis and Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy this compound (VX 765) from Supplier InvivoChem [invivochem.com]

- 11. Biomaterials Functionalized with Inflammasome Inhibitors - Premises and Perspectives[v1] | Preprints.org [preprints.org]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. tamra-azide-5-isomer.com [tamra-azide-5-isomer.com]

- 15. mdpi.com [mdpi.com]

- 16. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assay of Inflammasome Activation [bio-protocol.org]

- 18. mdpi.com [mdpi.com]

- 19. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

Belnacasan (VX-765): A Technical Guide to its Role in Pyroptosis Inhibition

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Pyroptosis is a highly inflammatory form of programmed cell death crucial to the innate immune response against pathogens and sterile insults. Dysregulation of this pathway is implicated in a host of inflammatory diseases. The central executioner of canonical pyroptosis is Caspase-1, an enzyme activated by multiprotein complexes called inflammasomes. Belnacasan (VX-765) is a selective, orally available small-molecule inhibitor of Caspase-1. This technical guide provides an in-depth overview of the pyroptosis signaling pathway, details the specific mechanism by which this compound intervenes, presents quantitative data on its efficacy, and outlines key experimental protocols for its study.

Introduction to Pyroptosis

Pyroptosis is a lytic, pro-inflammatory form of regulated cell death distinct from apoptosis and necroptosis.[1] It is a critical component of the innate immune system, designed to eliminate infected or damaged cells and to release potent inflammatory mediators.[2] The process is primarily mediated by inflammatory caspases, including Caspase-1 in the canonical pathway and Caspase-4/5 (in humans) or Caspase-11 (in mice) in the non-canonical pathway.[2][3][4]

The key molecular players in the canonical pathway are:

-

Inflammasomes: Cytosolic multiprotein platforms, such as the well-characterized NLRP3 inflammasome, that sense pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[1][3][5] They typically consist of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1.[5]

-

Caspase-1: A cysteine protease that, upon activation by the inflammasome, becomes the central executioner of the pathway.[6][7]

-

Gasdermin D (GSDMD): A substrate of active Caspase-1.[2][4] Cleavage of GSDMD unleashes its N-terminal domain, which oligomerizes and forms large pores in the plasma membrane.[5][8]

-

Pro-inflammatory Cytokines: Pro-Interleukin-1β (pro-IL-1β) and pro-Interleukin-18 (pro-IL-18) are key cytokine precursors that are processed into their mature, active forms by Caspase-1.[4][6] Their release through GSDMD pores amplifies the inflammatory response.[2][5]

The Canonical Pyroptosis Signaling Pathway

Activation of the canonical pyroptosis pathway is a tightly regulated, two-step process:

-

Priming (Signal 1): Recognition of PAMPs (e.g., lipopolysaccharide [LPS]) by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) initiates a priming signal.[5] This leads to the activation of the transcription factor NF-κB, which upregulates the expression of key pyroptotic components, including NLRP3 and the cytokine precursors pro-IL-1β and pro-IL-18.[3][5]

-

Activation (Signal 2): A diverse range of stimuli, such as ATP, nigericin, mitochondrial ROS, or lysosomal destabilization, provides the second signal.[5] This triggers the assembly of the NLRP3 inflammasome complex, which recruits and activates pro-caspase-1 through proximity-induced auto-cleavage.[5][9]

Activated Caspase-1 then proceeds to cleave its two primary substrates: GSDMD, leading to pore formation and cell lysis, and the pro-inflammatory cytokines IL-1β and IL-18, leading to their maturation and release.[4][5]

This compound (VX-765): Mechanism of Action

This compound (VX-765) is an orally-absorbed prodrug that is rapidly metabolized in vivo to its active form, VRT-043198.[10][11] VRT-043198 is a potent and selective inhibitor of the Caspase-1 subfamily of caspases.[11][12] Its mechanism of action is a direct intervention at the central execution point of the pyroptotic pathway.

By binding to and inhibiting the enzymatic activity of active Caspase-1, this compound prevents the downstream proteolytic cleavage of its key substrates.[13] This results in:

-

Inhibition of GSDMD Cleavage: this compound prevents the formation of the pore-forming GSDMD-N-terminal fragment. This maintains plasma membrane integrity and directly blocks the lytic cell death characteristic of pyroptosis.[14][15][16]

-

Inhibition of Cytokine Maturation: The drug blocks the processing of pro-IL-1β and pro-IL-18 into their biologically active forms.[11][14][17] This dramatically reduces the secretion of these potent pyrogenic and pro-inflammatory cytokines.

-

Suppression of Inflammation: By preventing both cell lysis and cytokine release, this compound effectively dampens the robust inflammatory response associated with pyroptosis.[16]

Recent studies also suggest a novel role for this compound in antagonizing the assembly and activation of the NLRP3 inflammasome itself, indicating it may have effects further upstream than initially understood.[14][15]

Quantitative Efficacy Data

The efficacy of this compound and its active metabolite VRT-043198 has been quantified in numerous preclinical models.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Assay Type | Value | Citation |

|---|---|---|---|---|

| This compound (VX-765) | Caspase-1 | Cell-free | Ki = 0.8 nM | [18] |

| VRT-043198 | Caspase-1 | Purified enzyme | IC50 = 0.2 nM | [19] |

| VRT-043198 | Caspase-4 | Purified enzyme | IC50 = 14.5 nM | [19] |

| VRT-043198 | Caspase-5 | Purified enzyme | IC50 = 10.6 nM |[19] |

Table 2: In Vivo Efficacy in Disease Models

| Disease Model | Species | Treatment | Key Finding | Citation |

|---|---|---|---|---|

| Traumatic Brain Injury | Mouse | VX-765 | Inhibited expression of cleaved Caspase-1, IL-1β, and IL-18 in the injured cortex. | [16] |

| Coronary Artery Occlusion | Rat | VX-765 (16 mg/kg) | Reduced infarct size from 73.7% in controls to 39.6%. | [10] |

| Collagen-Induced Arthritis | Mouse | VX-765 (100 mg/kg) | Reduced paw inflammation score to a degree comparable with prednisolone (5 mg/kg). | [10] |

| LPS-Induced Inflammation | Mouse | VX-765 (oral) | Inhibited LPS-induced secretion of IL-1β and IL-18. | [11][17] |

| Acute Lung Injury | Mouse | this compound | Preserved organ morphology and reduced IL-1β in bronchoalveolar lavage fluid. |[20] |

Key Experimental Protocols

Studying the effect of this compound on pyroptosis involves a combination of techniques to induce the pathway and measure its key outputs.

Protocol: In Vitro Pyroptosis Induction and Inhibition

This protocol describes the use of murine bone marrow-derived macrophages (BMMs) or human THP-1 monocytes to assess the inhibitory effect of this compound on pyroptosis.

-

Cell Culture and Differentiation:

-

For BMMs: Harvest bone marrow from mice and culture in media with M-CSF for 6-7 days.

-

For THP-1 cells: Differentiate monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48-72 hours.[21]

-

-

Priming (Signal 1):

-

Incubate differentiated macrophages with LPS (e.g., 1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.[22]

-

-

Inhibitor Pre-treatment:

-

Remove LPS-containing media and replace with fresh media.

-

Pre-incubate cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour.

-

-

Activation (Signal 2):

-

Sample Collection:

-

Carefully collect the cell culture supernatant for cytokine and LDH analysis.

-

Lyse the remaining cells to collect protein lysates for Western blot analysis.

-

Protocol: Western Blot for Pyroptosis Markers

This method detects the cleavage of Caspase-1 and GSDMD, providing direct evidence of pathway inhibition.[24]

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies specific for:

-

Secondary Antibody Incubation: Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the cleaved p20 and p30 fragments in this compound-treated samples indicates inhibition.

Protocol: Quantification of Cytokine Release and Cell Lysis

-

ELISA for IL-1β/IL-18: Use commercially available sandwich ELISA kits to measure the concentration of mature IL-1β and IL-18 in the collected cell culture supernatants, following the manufacturer's instructions.[21][23][24] A dose-dependent decrease in cytokine concentration demonstrates this compound's efficacy.

-

LDH Assay: Measure the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon membrane rupture, in the cell culture supernatants using a colorimetric assay kit.[23] This provides a quantitative measure of pyroptotic cell lysis.

Conclusion and Future Directions

This compound (VX-765) is a well-characterized and highly specific tool for interrogating the canonical pyroptosis pathway. Its direct inhibition of Caspase-1 provides a clear mechanism for blocking both the lytic cell death and the release of critical inflammatory cytokines IL-1β and IL-18. The quantitative data from numerous preclinical studies underscore its potential as a therapeutic agent for a wide range of inflammatory conditions where pyroptosis is a key driver of pathology.[10][14][16] For drug development professionals and researchers, this compound serves as both a valuable pharmacological probe to dissect the role of Caspase-1 in disease and a benchmark for the development of next-generation anti-inflammatory therapeutics targeting this pathway. While it has been evaluated in Phase II clinical trials for conditions like psoriasis and epilepsy, further investigation into its therapeutic window and application in other pyroptosis-driven diseases is warranted.[10][12][19]

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Pyroptosis - Wikipedia [en.wikipedia.org]

- 3. blog.cellsignal.com [blog.cellsignal.com]

- 4. Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Caspase-1 induced pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potential of IL-1, IL-18 and Inflammasome Inhibition for the Treatment of Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. medkoo.com [medkoo.com]

- 13. Computational research of this compound and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel role for caspase 1 inhibitor VX765 in suppressing NLRP3 inflammasome assembly and atherosclerosis via promoting mitophagy and efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. VX765 Attenuates Pyroptosis and HMGB1/TLR4/NF-κB Pathways to Improve Functional Outcomes in TBI Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. The three cytokines IL-1β, IL-18, and IL-1α share related but distinct secretory routes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. blog.abclonal.com [blog.abclonal.com]

VRT-043198: A Technical Guide to the Active Metabolite of Belnacasan (VX-765)

For Researchers, Scientists, and Drug Development Professionals

Abstract

VRT-043198 is the biologically active metabolite of the prodrug Belnacasan (VX-765), a potent and selective inhibitor of inflammatory caspases, primarily caspase-1 and caspase-4. By covalently modifying the catalytic cysteine residue within the active site of these enzymes, VRT-043198 effectively blocks the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). This targeted mechanism of action has positioned VRT-043198 and its parent compound as significant tools in the study and potential treatment of a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of VRT-043198, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its synthesis and evaluation, and a summary of its pharmacokinetic profile.

Introduction

Inflammasomes are multiprotein complexes that play a crucial role in the innate immune system by activating inflammatory caspases in response to pathogenic and endogenous danger signals. A key downstream effector of inflammasome activation is caspase-1, which proteolytically cleaves the inactive precursors of IL-1β and IL-18 into their mature, secreted forms.[1] These cytokines are potent mediators of inflammation and are implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain neuroinflammatory conditions.[2]

This compound (VX-765) is an orally bioavailable prodrug that is rapidly converted in vivo by plasma and liver esterases to its active metabolite, VRT-043198.[1][3] VRT-043198 is a potent, selective, and blood-brain barrier permeable inhibitor of the caspase-1 subfamily of caspases.[1][3] Its high affinity and covalent mechanism of action lead to a durable inhibition of caspase-1 and the subsequent suppression of IL-1β and IL-18 release.[1] This guide details the core scientific and technical information regarding VRT-043198 for researchers and drug development professionals.

Mechanism of Action

VRT-043198 functions as a covalent, reversible inhibitor of caspase-1 and caspase-4. The prodrug, this compound, is designed to be cleaved by esterases, unmasking a reactive aldehyde group in VRT-043198.[1] This aldehyde acts as an electrophile that is attacked by the nucleophilic thiol group of the catalytic cysteine residue (Cys285) in the active site of caspase-1. This interaction forms a stable, yet reversible, thiohemiacetal adduct, effectively blocking the enzyme's catalytic activity.

The specificity of VRT-043198 for inflammatory caspases over apoptotic caspases (e.g., caspase-3, -6, -7, -8, -9) is a key feature, minimizing the potential for off-target effects related to apoptosis.[1] By inhibiting caspase-1, VRT-043198 prevents the proteolytic processing of pro-IL-1β and pro-IL-18, thereby reducing the levels of their biologically active forms.

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome pathway and the point of intervention by VRT-043198.

Figure 1: VRT-043198 Inhibition of the NLRP3 Inflammasome Pathway. This diagram illustrates the two-signal model of NLRP3 inflammasome activation and the subsequent cleavage of pro-inflammatory cytokines by caspase-1, which is inhibited by VRT-043198.

Quantitative Data

The inhibitory potency and selectivity of VRT-043198 have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of VRT-043198 against Caspases

| Target | Assay Type | Potency (Ki) | Potency (IC50) | Reference(s) |

| Caspase-1 (ICE) | Enzyme Inhibition | 0.8 nM | 0.2 nM, 11.5 nM | [1][3] |

| Caspase-4 | Enzyme Inhibition | < 0.6 nM | 14.5 nM | [1][3] |

| Caspase-5 | Enzyme Inhibition | - | 10.6 nM | [3] |

| Caspase-3 | Enzyme Inhibition | >100-fold selective vs Casp-1 | - | [1] |

| Caspase-6 | Enzyme Inhibition | >100-fold selective vs Casp-1 | >10,000 nM | [1][3] |

| Caspase-7 | Enzyme Inhibition | >100-fold selective vs Casp-1 | - | [1] |

| Caspase-8 | Enzyme Inhibition | >100-fold selective vs Casp-1 | 3.3 nM | [1][3] |

| Caspase-9 | Enzyme Inhibition | >100-fold selective vs Casp-1 | 5.07 nM | [1][3] |

| Caspase-10 | Enzyme Inhibition | - | 66.5 nM | [3] |

| Caspase-14 | Enzyme Inhibition | - | 58.5 nM | [3] |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular Activity of VRT-043198

| Cell System | Stimulus | Measured Endpoint | Potency (IC50) | Reference(s) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | IL-1β Release | 0.67 ± 0.55 nM | [1] |

| Human Whole Blood | LPS | IL-1β Release | 1.9 ± 0.80 nM | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies for the synthesis and evaluation of VRT-043198.

Synthesis of VRT-043198 from this compound (VX-765)

VRT-043198 is generated from its prodrug, this compound (VX-765), through esterase-mediated hydrolysis. For research purposes, this conversion can be mimicked in vitro.

Protocol:

-

Dissolution of this compound: Dissolve this compound (VX-765) in a suitable organic solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Acid Hydrolysis: Treat the this compound solution with a dilute acid, such as hydrochloric acid (HCl), to catalyze the hydrolysis of the ethoxydihydrofuranone moiety.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure complete conversion to VRT-043198.

-

Purification: Upon completion of the reaction, purify the resulting VRT-043198 using a suitable chromatographic method, such as preparative high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the synthesized VRT-043198 using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Caspase-1 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of VRT-043198 against purified caspase-1.

Materials:

-

Recombinant human caspase-1

-

Caspase-1 substrate (e.g., Ac-YVAD-AMC or Ac-WEHD-AFC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, and 0.1% CHAPS)

-

VRT-043198

-

96-well black microplates

-

Fluorometric plate reader

Protocol:

-

Compound Preparation: Prepare a serial dilution of VRT-043198 in the assay buffer.

-

Enzyme Preparation: Dilute the recombinant caspase-1 to the desired concentration in the assay buffer.

-

Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted VRT-043198. Incubate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Add the caspase-1 substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) in a kinetic mode for a defined period (e.g., 30-60 minutes).

-

Data Analysis: Calculate the rate of reaction for each concentration of VRT-043198. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

IL-1β Release Assay in Human PBMCs

This protocol outlines a cell-based assay to measure the effect of VRT-043198 on IL-1β release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs, isolated from healthy donor blood

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

LPS from E. coli

-

VRT-043198

-

96-well cell culture plates

-

Human IL-1β ELISA kit

Protocol:

-

Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well in complete RPMI-1640 medium.

-

Compound Treatment: Pre-incubate the cells with various concentrations of VRT-043198 for 1 hour at 37°C in a CO2 incubator.

-

Stimulation: Add LPS to each well at a final concentration of 10-100 ng/mL to stimulate IL-1β production and release.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Measure the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the IL-1β concentrations against the VRT-043198 concentrations and determine the IC50 value.

Experimental Workflow Diagram

Figure 2: General Experimental Workflow. This diagram outlines the key steps for the synthesis and evaluation of VRT-043198's inhibitory activity.

Pharmacokinetics

Pharmacokinetic studies have primarily been conducted with the prodrug, this compound (VX-765), which is designed for oral administration.

-

Absorption and Conversion: Following oral administration, this compound is readily absorbed and rapidly converted to its active metabolite, VRT-043198, by esterases in the plasma and liver.[1]

-

Distribution: VRT-043198 is capable of crossing the blood-brain barrier, which is a significant property for its potential use in treating neuroinflammatory disorders.[3]

-

In Vivo Efficacy: In animal models of inflammation, oral administration of this compound leads to dose-dependent reductions in circulating levels of IL-1β and has shown efficacy in models of rheumatoid arthritis and skin inflammation.[1]

Conclusion

VRT-043198 is a potent and selective inhibitor of caspase-1 and caspase-4, representing a valuable tool for researchers studying inflammasome-mediated inflammatory pathways. Its well-defined mechanism of action, high potency, and favorable selectivity profile make it a cornerstone for in vitro and in vivo investigations into the roles of IL-1β and IL-18 in health and disease. This technical guide provides a comprehensive overview of the essential data and methodologies required for the effective use of VRT-043198 in a research and drug development setting. Further detailed experimental parameters can be found in the cited literature.

References

- 1. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Preclinical Profile of Belnacasan (VX-765): A Technical Guide

Executive Summary

Belnacasan (VX-765) is an orally bioavailable prodrug that is efficiently converted in vivo to its active metabolite, VRT-043198.[1][2][3] This active compound is a potent and selective inhibitor of caspase-1, a critical enzyme in the inflammatory cascade.[2][4][5] Caspase-1 is responsible for the proteolytic maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By blocking this enzymatic activity, this compound effectively reduces the release of these key mediators, demonstrating significant therapeutic potential in a wide array of preclinical models of inflammatory and neurological diseases. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols.

Mechanism of Action

The Caspase-1/Inflammasome Pathway

Caspase-1, formerly known as Interleukin-Converting Enzyme (ICE), is a central component of a multi-protein complex called the inflammasome.[5][6] Upon activation by various pathological signals, such as damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs), sensor proteins like NLRP3 recruit the adaptor protein ASC, which in turn recruits pro-caspase-1.[7][8] This proximity induces the auto-cleavage and activation of pro-caspase-1.

Active caspase-1 has two primary functions:

-

Cytokine Maturation: It cleaves the inactive precursors, pro-IL-1β and pro-IL-18, into their biologically active forms, which are then secreted from the cell to propagate the inflammatory response.[9]

-

Pyroptosis Induction: It cleaves Gasdermin D (GSDMD). The N-terminal fragment of this cleavage product oligomerizes to form pores in the cell membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[10][11]

This compound's active form, VRT-043198, covalently modifies the catalytic cysteine residue in the active site of caspase-1, thereby blocking all of its downstream effects.[7]

Selective Inhibition Profile

Preclinical studies demonstrate that VRT-043198 is a potent inhibitor of the inflammatory caspases, specifically caspase-1 and caspase-4.[4][5] Importantly, it does not significantly impact the release of several other key cytokines, including IL-1α, tumor necrosis factor-α (TNF-α), IL-6, and IL-8.[2][5][12] This selectivity suggests a targeted anti-inflammatory effect, potentially reducing the risk of broader immunosuppression compared to less specific anti-inflammatory agents.

In Vitro Preclinical Data

Enzyme and Cell-Based Potency

The inhibitory activity of this compound's active metabolite, VRT-043198, has been quantified in various cell-free and cell-based assays. The data highlights its high potency for caspase-1 and its selectivity over other caspase isozymes.

| Target/Assay | Parameter | Value | Reference |

| Caspase-1 (cell-free) | Ki | 0.8 nM | [4] |

| Caspase-4 (cell-free) | Ki | < 0.6 nM | [4][5] |

| Caspase-5 (cell-free) | IC50 | 10.6 nM | [13] |

| Caspase-9 (cell-free) | IC50 | 5.07 nM | [13] |

| Caspase-6 (cell-free) | IC50 | > 10,000 nM | [13] |

| IL-1β Release (Human PBMCs) | IC50 | 0.67 µM | [4] |

| IL-1β Release (Human Whole Blood) | IC50 | 1.9 µM | [4] |

| Table 1: In Vitro Potency and Selectivity of VRT-043198 (Active Metabolite of this compound) |

Experimental Protocols

This assay quantifies the direct inhibitory effect of a compound on purified enzyme activity.

-

Enzyme Preparation: Recombinant human caspase-1 is prepared in an assay buffer (e.g., 50mM HEPES pH 7.5, 50mM KCl, 200mM NaCl, 10mM DTT, 0.1% CHAPS) to a final concentration of approximately 66.6 nM.[6]

-

Compound Incubation: The enzyme solution is dispensed into 1536-well plates. Test compounds (e.g., VRT-043198) dissolved in DMSO are added via pin-tool transfer and incubated with the enzyme.

-

Assay Initiation: The reaction is initiated by adding a pro-fluorescent substrate, such as Ac-WEHD-AFC.[6]

-

Signal Detection: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is measured over time using a plate reader. The rate of reaction is compared between compound-treated and DMSO control wells to determine the percent inhibition and calculate IC50 values.

This assay measures the ability of a compound to inhibit cytokine release from immune cells.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy human donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Pre-incubation: PBMCs are plated and pre-treated with varying concentrations of this compound or vehicle control for 30 minutes.[4]

-

Stimulation: Cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce inflammasome activation and cytokine production.

-

Incubation: The cells are incubated for a period of several hours (e.g., 4-24 hours) to allow for cytokine processing and release.

-

Quantification: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a specific enzyme-linked immunosorbent assay (ELISA).[14] IC50 values are calculated based on the dose-dependent inhibition of IL-1β release.

In Vivo Preclinical Efficacy

This compound has demonstrated robust efficacy in a diverse range of animal models, underscoring its potential to treat diseases driven by caspase-1-mediated inflammation.

Data Summary

| Disease Model | Species | Dosing Regimen | Key Outcomes | Reference |

| Collagen-Induced Arthritis | Mouse | 200 mg/kg, p.o. | ~60% reduction in LPS-induced IL-1β; significant reduction in inflammation scores. | [4] |

| Acute Lung Injury | Mouse | 50 mg/kg, i.p. (1 hr post-LPS) | Reduced IL-1β in BALF, preserved lung morphology, inhibited pyroptosis. | [14] |

| Kindling Epileptogenesis | Rat | N/A | Blocked kindling development by preventing IL-1β increase in the forebrain. | [4] |

| Alzheimer's Disease (J20) | Mouse | 10-50 mg/kg (3x/week) | Dose-dependently reversed episodic and spatial memory deficits. | [15] |

| Myocardial Infarction (I/R) | Rat | 32 mg/kg, i.v. (pre-reperfusion) | Reduced infarct size from >60% to ~29%. | [15] |

| Spinal Cord Injury | Mouse | N/A (7-day treatment) | Inhibited caspase-1 activation, reduced IL-1β/IL-18, improved functional recovery. | [16] |

| Atherosclerosis (ApoE-/-) | Mouse | N/A | Alleviated vascular inflammation and atherosclerosis, promoted efferocytosis. | [11] |

| Multiple Sclerosis (EAE) | Mouse | Intranasal | Prevented demyelination and axon injury. | [17] |

| Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models |

Select Experimental Protocols

A standard model for rheumatoid arthritis.

-

Induction: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.

-

Treatment: Prophylactic or therapeutic dosing of this compound (e.g., 100-200 mg/kg, p.o., daily) or vehicle is initiated before or after the onset of clinical symptoms.[4][15]

-

Endpoints: Disease progression is monitored by scoring paw inflammation and swelling. At the end of the study, joint tissues can be collected for histological analysis of inflammation and damage. Serum or paw tissue can be analyzed for cytokine levels (e.g., IL-1β).

Kindling models the progressive development of seizure susceptibility.

-

Electrode Implantation: Rats are surgically implanted with an electrode in a specific brain region, such as the amygdala.

-

Kindling Stimulation: After recovery, animals receive brief, low-intensity electrical stimulations daily. Initially, this causes no behavioral effect, but repeated stimulation leads to progressively more severe seizures, culminating in generalized tonic-clonic convulsions.

-

Drug Administration: this compound or vehicle is administered systemically (e.g., i.p. or p.o.) prior to each kindling stimulation.

-

Endpoints: The primary endpoints are the rate of kindling acquisition (number of stimulations to reach a fully kindled state) and the duration of afterdischarges recorded via EEG. Brain tissue can be analyzed post-mortem for IL-1β levels.[4]

Pharmacokinetics and Toxicology

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are central to its design as a clinical candidate.

| Parameter | Description | Reference |

| Prodrug Strategy | This compound (VX-765) is an orally absorbed prodrug. | [1][2][3] |

| Active Metabolite | Rapidly and efficiently converted in vivo to VRT-043198. | [5][12][15] |

| Bioavailability | VRT-043198 is orally bioavailable. | [15] |

| Distribution | VRT-043198 is blood-brain barrier (BBB) permeable, enabling its study in CNS disorders. | [15][18] |

| In Vitro Half-Life | t1/2 of ~157 hours for VX-765 and ~3 hours for VRT-043198. | [18] |

| Table 3: Pharmacokinetic and Toxicological Profile of this compound |

Toxicology Summary

Preclinical toxicology data is limited in the public domain. The primary reported finding was a reduction in heart rate in dogs at a high dose of 2000 mg/kg/day, estimated to be 10-25 times higher than the maximum dose used in a human COVID-19 trial.[19] Computational toxicity predictions have suggested a potential for hepatotoxicity with this compound.[7]

Conclusion

The preclinical data for this compound (VX-765) establish it as a potent, selective, orally available inhibitor of caspase-1. Through its active metabolite VRT-043198, it effectively suppresses the release of IL-1β and IL-18, key drivers of inflammation. This mechanism has been validated in a wide spectrum of in vivo disease models, ranging from rheumatoid arthritis and acute lung injury to epilepsy and Alzheimer's disease. Its favorable pharmacokinetic profile, including blood-brain barrier permeability, further extends its therapeutic applicability to neurological conditions. The collective preclinical evidence strongly supports the clinical investigation of this compound for various inflammatory and autoimmune disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy this compound (VX 765) from Supplier InvivoChem [invivochem.com]

- 6. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Computational research of this compound and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel role for caspase 1 inhibitor VX765 in suppressing NLRP3 inflammasome assembly and atherosclerosis via promoting mitophagy and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound (VX765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Caspase-1抑制剂 | 美国InvivoChem [invivochem.cn]

- 13. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. alzdiscovery.org [alzdiscovery.org]

- 16. VX-765 reduces neuroinflammation after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. VX-765 Reduces Disease Progression in Preclinical Model of Multiple Sclerosis | Vulcanchem [vulcanchem.com]

- 18. researchgate.net [researchgate.net]

- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Belnacasan (VX-765): A Technical Guide to its Application in Preclinical Models of Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, multiple sclerosis, spinal cord injury, and traumatic brain injury. A key mediator of this inflammatory cascade is the enzyme caspase-1, which is responsible for the maturation of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Belnacasan (VX-765), a selective and potent inhibitor of caspase-1, has emerged as a significant investigational compound for mitigating neuroinflammation. This technical guide provides a comprehensive overview of the use of this compound in various preclinical models of neuroinflammation, detailing its mechanism of action, experimental protocols, and key quantitative outcomes.

Introduction to this compound (VX-765)